molecular formula C14H23F2NO4 B1383506 Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate CAS No. 1258639-00-7

Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1383506
CAS No.: 1258639-00-7
M. Wt: 307.33 g/mol
InChI Key: MDXADWMRPONPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23F2NO4 and a molecular weight of 307.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperidine ring, which is a common structural motif in many biologically active compounds.

Preparation Methods

The synthesis of tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate involves several steps:

Chemical Reactions Analysis

Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids[][3].

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols[][3].

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols[][3].

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations[][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO4/c1-5-20-11(18)14(15,16)10-6-8-17(9-7-10)12(19)21-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXADWMRPONPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.